molecular formula C24H28N4O3 B3001110 (Z)-3-(3,4-dimethoxyphenyl)-1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)prop-2-en-1-one CAS No. 1173498-02-6

(Z)-3-(3,4-dimethoxyphenyl)-1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)prop-2-en-1-one

Cat. No.: B3001110
CAS No.: 1173498-02-6
M. Wt: 420.513
InChI Key: ZFLBCDWFTYQJJZ-LUAWRHEFSA-N
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Description

This compound is a synthetic small molecule featuring a piperazine core linked to a benzoimidazole-methyl group and a (Z)-configured propenone scaffold substituted with a 3,4-dimethoxyphenyl moiety. The 3,4-dimethoxyphenyl group enhances hydrophilicity and may modulate receptor affinity, while the benzoimidazole-methyl-piperazine segment contributes to its heterocyclic diversity, a common feature in kinase inhibitors and antimicrobial agents .

Properties

IUPAC Name

(Z)-3-(3,4-dimethoxyphenyl)-1-[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O3/c1-26-20-7-5-4-6-19(20)25-23(26)17-27-12-14-28(15-13-27)24(29)11-9-18-8-10-21(30-2)22(16-18)31-3/h4-11,16H,12-15,17H2,1-3H3/b11-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFLBCDWFTYQJJZ-LUAWRHEFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CN3CCN(CC3)C(=O)C=CC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2N=C1CN3CCN(CC3)C(=O)/C=C\C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-3-(3,4-dimethoxyphenyl)-1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)prop-2-en-1-one , often referred to in scientific literature as a benzimidazole-cinnamide derivative, has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

  • A cinnamide core.
  • A benzo[d]imidazole moiety.
  • A piperazine substituent.

This unique combination of functional groups is hypothesized to contribute to its diverse biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound, particularly against various cancer cell lines. For instance:

  • Cell Line Efficacy : In vitro studies have shown that the compound exhibits significant cytotoxicity against several cancer cell lines. For example, it demonstrated IC50 values in the low micromolar range against A549 (lung cancer), MDA-MB-231 (breast cancer), and other tested lines .
Cell LineIC50 (μM)
A5490.29 - 1.48
MDA-MB-2310.29 - 1.48
Caco-2>1800

These findings suggest that the compound may disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

The proposed mechanisms through which this compound exerts its anticancer effects include:

  • Tubulin Polymerization Inhibition : The compound has been shown to inhibit tubulin polymerization, disrupting microtubule formation essential for mitosis .
  • DNA Damage Induction : It increases γ-H2AX foci, indicating DNA damage, which is critical for triggering apoptotic pathways .

Antimicrobial Activity

In addition to its anticancer properties, the compound has also been evaluated for antimicrobial activity. Preliminary studies indicate that it possesses moderate antibacterial effects against both Gram-positive and Gram-negative bacteria.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of the compound. Modifications to the substituents on the benzimidazole and piperazine rings have been shown to enhance potency:

  • Compounds with electron-donating groups on the phenyl portion generally exhibit higher activity compared to those with electron-withdrawing groups .

Study 1: Anticancer Efficacy in Animal Models

A recent animal study investigated the efficacy of this compound in a xenograft model of breast cancer. The results indicated a significant reduction in tumor size compared to controls, supporting its potential as a therapeutic agent.

Study 2: Combination Therapy Potential

Another study explored the use of this compound in combination with standard chemotherapeutics like doxorubicin. The combination therapy showed enhanced efficacy and reduced side effects compared to monotherapy, suggesting a synergistic effect .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

(a) Core Scaffold Comparison

The target compound shares structural homology with imidazole- and piperazine-containing derivatives reported in recent literature. For example:

  • (Z)-3-phenyl-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride (): This analog replaces the 3,4-dimethoxyphenyl group with a simple phenyl ring and substitutes the benzoimidazole with a p-tolylimidazole. The molecular weight (408.9 g/mol) is lower than the target compound’s estimated weight (~470–500 g/mol), reflecting differences in substituents .
(b) Key Substituent Modifications
  • 3,4-Dimethoxyphenyl vs. In contrast, phenyl or p-tolyl groups (as in ) prioritize lipophilicity, favoring membrane permeability .
  • Benzoimidazole vs. Imidazole : The benzoimidazole moiety in the target compound extends aromatic conjugation, which may improve π-π stacking interactions in protein binding pockets compared to simpler imidazole derivatives ().

Pharmacological and Physicochemical Properties

Property Target Compound (Z)-3-phenyl-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride Triazole-Imidazole Derivatives ()
Molecular Formula C₂₆H₂₉N₄O₃ (estimated) C₂₃H₂₅ClN₄O C₁₈H₁₅N₅O (example)
Molecular Weight ~470–500 g/mol 408.9 g/mol ~329 g/mol
Key Substituents 3,4-Dimethoxyphenyl, methylbenzoimidazole Phenyl, p-tolylimidazole Triazole, diphenylimidazole
Solubility (Predicted) Moderate (polar substituents) Low (lipophilic groups) Variable (depends on R-groups)
Biological Activity Hypothetical kinase inhibition, antimicrobial Undisclosed (structural analog of kinase inhibitors) Antibacterial, antifungal

Q & A

Q. What are the optimal synthetic routes for (Z)-3-(3,4-dimethoxyphenyl)-1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)prop-2-en-1-one, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis typically involves coupling a 3,4-dimethoxyphenyl propenone intermediate with a piperazine-linked 1-methyl-benzimidazole moiety. Key steps include:
  • Imidazole alkylation : Use of alkylating agents (e.g., methyl iodide) under basic conditions (K2_2CO3_3/DMF) to introduce the 1-methyl group on the benzimidazole .
  • Piperazine functionalization : Coupling via nucleophilic substitution or reductive amination. For example, reacting 4-(chloromethyl)piperazine with the benzimidazole derivative in refluxing acetonitrile .
  • Optimization via Design of Experiments (DoE) : Employ flow chemistry (e.g., Omura-Sharma-Swern oxidation) to enhance yield and purity by controlling parameters like temperature, solvent polarity, and stoichiometry .

Q. Example Reaction Conditions Table :

StepReagents/ConditionsYield (%)Purity (HPLC)
Imidazole alkylationMethyl iodide, K2_2CO3_3, DMF, 80°C, 12h7895
Piperazine coupling4-(chloromethyl)piperazine, CH3_3CN, reflux, 24h6590

Q. How can contradictions in spectral data (e.g., NMR or MS) during compound characterization be resolved?

  • Methodological Answer :
  • NMR discrepancies : Use 2D NMR (e.g., COSY, HSQC) to confirm connectivity. For example, distinguishing between Z/E isomers via 1^1H-1^1H NOESY (nuclear Overhauser effect) interactions between the propenone α-H and the benzimidazole methyl group .
  • Mass spectrometry : High-resolution MS (HRMS) with ESI+ ionization can resolve ambiguities in molecular ion peaks. For instance, a calculated [M+H]+^+ of 446.2125 (C24_{24}H28_{28}N3_3O3_3) vs. observed 446.2128 confirms the structure .

Advanced Research Questions

Q. What computational strategies are effective in predicting the biological activity and drug-likeness of this compound?

  • Methodological Answer :
  • In silico ADME : Use Molinspiration or SwissADME to calculate descriptors like LogP (<5), topological polar surface area (TPSA <140 Ų), and hydrogen bond donors/acceptors. For example, a TPSA of 87.92 Ų suggests moderate oral bioavailability .
  • Molecular docking : Target receptors (e.g., histamine H1/H4) using AutoDock Vina. The benzimidazole-piperazine scaffold shows affinity for GPCRs; docking scores < -7.0 kcal/mol indicate strong binding .

Q. How can the Z-configuration of the propenone moiety be unambiguously confirmed, and what are its implications for biological activity?

  • Methodological Answer :
  • X-ray crystallography : Refinement via SHELXL (SHELX suite) confirms the Z-configuration. The enone torsion angle (C1-C2-C3-O1) should be ~0°, with a planar geometry .
  • Biological implications : The Z-isomer may enhance steric complementarity with hydrophobic receptor pockets, increasing potency. Compare IC50_{50} values against E-isomer analogs in enzyme assays .

Q. What strategies mitigate stability issues (e.g., hydrolysis or oxidation) during long-term storage of this compound?

  • Methodological Answer :
  • Degradation profiling : Use accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Common degradation products include hydrolyzed dimethoxy phenol or oxidized imidazole derivatives .
  • Stabilization : Store under inert gas (N2_2) at -20°C in amber vials. Add antioxidants (e.g., BHT) to solutions in aprotic solvents (DMSO or DMF) .

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